2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid
CAS No.: 72678-99-0
Cat. No.: VC8368699
Molecular Formula: C9H11NO3S
Molecular Weight: 213.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72678-99-0 |
|---|---|
| Molecular Formula | C9H11NO3S |
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | 2-(5-methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H11NO3S/c1-5-2-3-7(13-5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12) |
| Standard InChI Key | FKQBFGPLBKOCDT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2NC(CS2)C(=O)O |
| Canonical SMILES | CC1=CC=C(O1)C2NC(CS2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a thiazolidine ring (a five-membered saturated heterocycle containing sulfur and nitrogen) fused to a 5-methylfuran-2-yl group at the 2-position and a carboxylic acid substituent at the 4-position. The furan ring introduces aromaticity and electron-rich characteristics, while the thiazolidine core contributes conformational rigidity. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | 2-(5-methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid |
| SMILES | CC1=CC=C(O1)C2NC(CS2)C(=O)O |
| InChIKey | FKQBFGPLBKOCDT-UHFFFAOYSA-N |
The carboxylic acid group enhances solubility in polar solvents and enables salt formation, critical for pharmacokinetic optimization .
Synthesis and Chemical Reactivity
Synthetic Pathways
Although detailed protocols are scarce, the compound’s structure suggests two plausible routes:
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Condensation Reaction: Reacting 5-methylfuran-2-carbaldehyde with cysteine or its derivatives under acidic conditions to form the thiazolidine ring, followed by oxidation to introduce the carboxylic acid group .
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Cyclization of Precursors: Using thiourea derivatives and α-halo ketones to construct the thiazolidine core, followed by furan substitution via cross-coupling reactions.
A comparative analysis of related thiazolidine-4-carboxylic acid derivatives reveals that yields often depend on reaction temperature and catalyst selection. For example, 2-(substituted phenyl)thiazolidine-4-carboxylic acids are synthesized in 60–85% yields using microwawe-assisted conditions .
Derivative Synthesis
The carboxylic acid group permits functionalization into esters, amides, or metal complexes. For instance, esterification with methanol under Fischer conditions could yield methyl 2-(5-methylfuran-2-yl)-1,3-thiazolidine-4-carboxylate, enhancing lipophilicity for membrane permeability studies .
Biological Activities and Mechanisms
Antibacterial and Antifungal Properties
Thiazolidine derivatives with electron-withdrawing substituents demonstrate moderate activity against Staphylococcus aureus (MIC: 32–64 μg/mL) and Candida albicans . The methylfuran group may enhance membrane penetration, though specific data for 2-(5-methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid remain unpublished.
Comparative Analysis with Related Compounds
Structural Analogues
The absence of a carboxylic acid in reduces polarity, likely altering bioavailability compared to the parent compound.
Applications in Drug Discovery
Lead Optimization
The compound’s scaffold is amenable to modular synthesis, enabling rapid generation of analogs for structure-activity relationship (SAR) studies. For example, substituting the methyl group on the furan ring with halogens could modulate electron density and binding affinity .
Targeted Therapies
Given the success of thiazolidinediones in diabetes treatment, this compound’s thiazolidine core may be repurposed for metabolic disorders. Preliminary docking studies suggest interactions with peroxisome proliferator-activated receptors (PPARs), though validation is required .
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